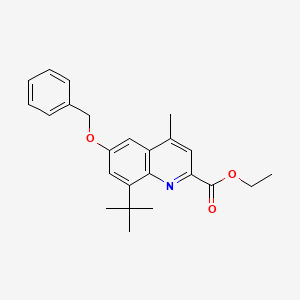
Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate is a complex organic compound featuring a quinoline core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The tert-butyl and benzyloxy groups are introduced through Friedel-Crafts alkylation and etherification reactions, respectively.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups, making the process more sustainable and versatile .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base catalyst are employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the ester and benzyloxy groups may enhance its binding affinity and specificity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-(benzyloxy)-4-methylquinoline-2-carboxylate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Ethyl 8-(tert-butyl)-4-methylquinoline-2-carboxylate:
Ethyl 6-(benzyloxy)-8-(tert-butyl)quinoline-2-carboxylate: Lacks the methyl group, altering its chemical behavior and interactions.
Uniqueness
Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate is unique due to the combination of its functional groups, which confer specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H27NO3 |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
ethyl 8-tert-butyl-4-methyl-6-phenylmethoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C24H27NO3/c1-6-27-23(26)21-12-16(2)19-13-18(28-15-17-10-8-7-9-11-17)14-20(22(19)25-21)24(3,4)5/h7-14H,6,15H2,1-5H3 |
Clave InChI |
QMBGJJRIGKAIQZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(C=C(C=C2C(C)(C)C)OCC3=CC=CC=C3)C(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
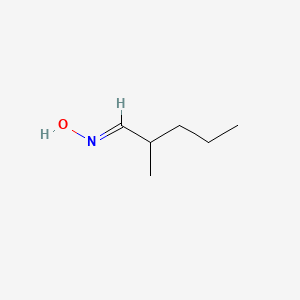
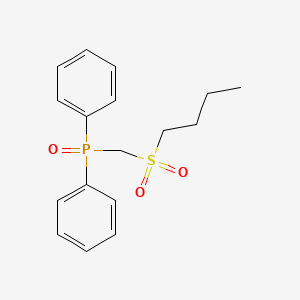
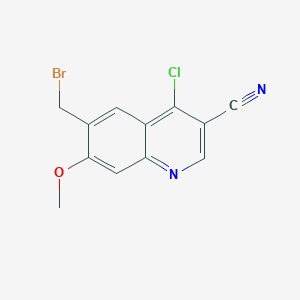
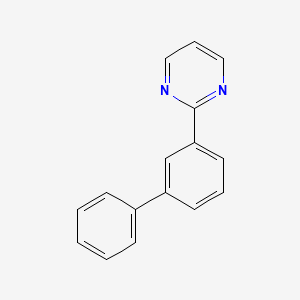
![5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
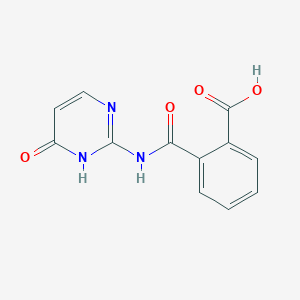
![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)
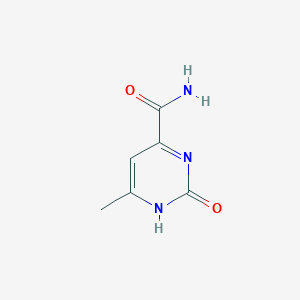
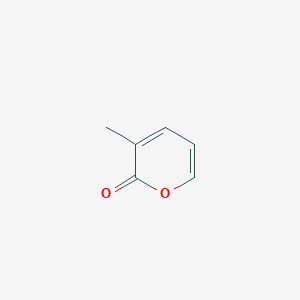

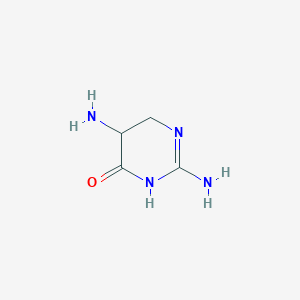
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)

